![molecular formula C12H24O3 B12560141 [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol CAS No. 172547-16-9](/img/structure/B12560141.png)
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a complex structure that includes a dioxolane ring and a hexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of hexyl alcohol with 2,2-dimethyl-1,3-dioxolane-4-methanol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketone, while reduction can produce hexyl alcohol.
Scientific Research Applications
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and hexyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but with different substituents, leading to variations in chemical properties and applications.
This compound:
The uniqueness of this compound lies in its specific combination of the dioxolane ring and hexyl side chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
172547-16-9 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-10-11(9-13)15-12(2,3)14-10/h10-11,13H,4-9H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
VQEGHRLDYQCXAR-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](OC(O1)(C)C)CO |
Canonical SMILES |
CCCCCCC1C(OC(O1)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


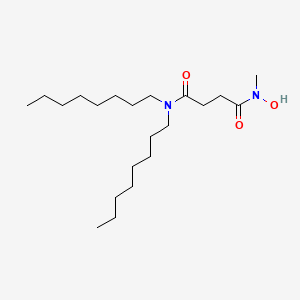
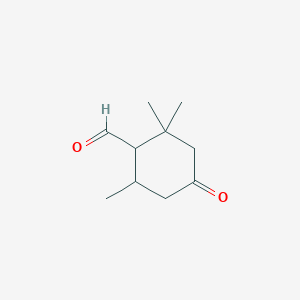

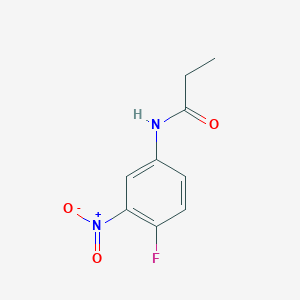
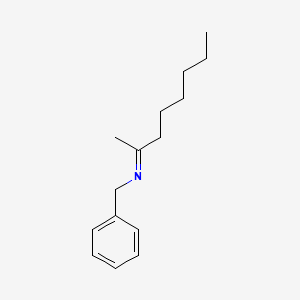
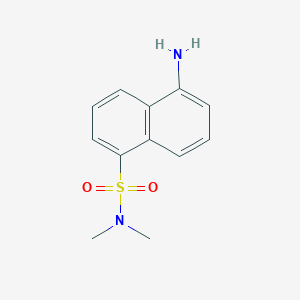
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
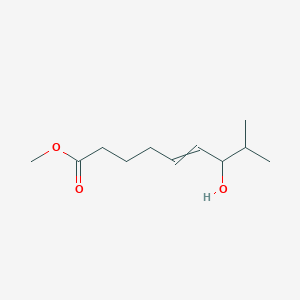
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)

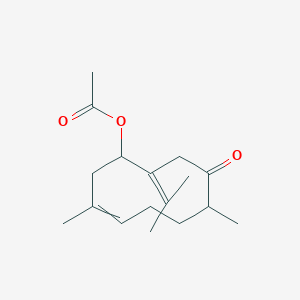
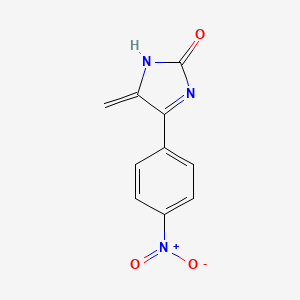
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
